

A Comprehensive Technical Profile of 5-Morpholino-2-nitrophenol

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Compound of Interest

Compound Name: 5-Morpholino-2-nitrophenol

Cat. No.: B070920

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This document provides a detailed overview of the chemical properties of **5-Morpholino-2-nitrophenol**, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

IUPAC Name: 5-morpholin-4-yl-2-nitrophenol[1]

CAS Number: 175135-19-0[1]

This section summarizes the key chemical identifiers and physical properties of **5-Morpholino-2-nitrophenol**, presented in a clear, tabular format for easy reference and comparison.

| Identifier | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₁₀ H ₁₂ N ₂ O ₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| Canonical SMILES | <chem>C1COCCN1C2=CC(=C(C=C2)--INVALID-LINK--[O-])O</chem> | PubChem[1] |
| InChI Key | XXIIDARBNMZFEH-UHFFFAOYSA-N | PubChem[1] |
| EC Number | 681-373-2 | European Chemicals Agency (ECHA)[1] |
| Solubility | >33.6 µg/mL (at pH 7.4) | Burnham Center for Chemical Genomics[1] |

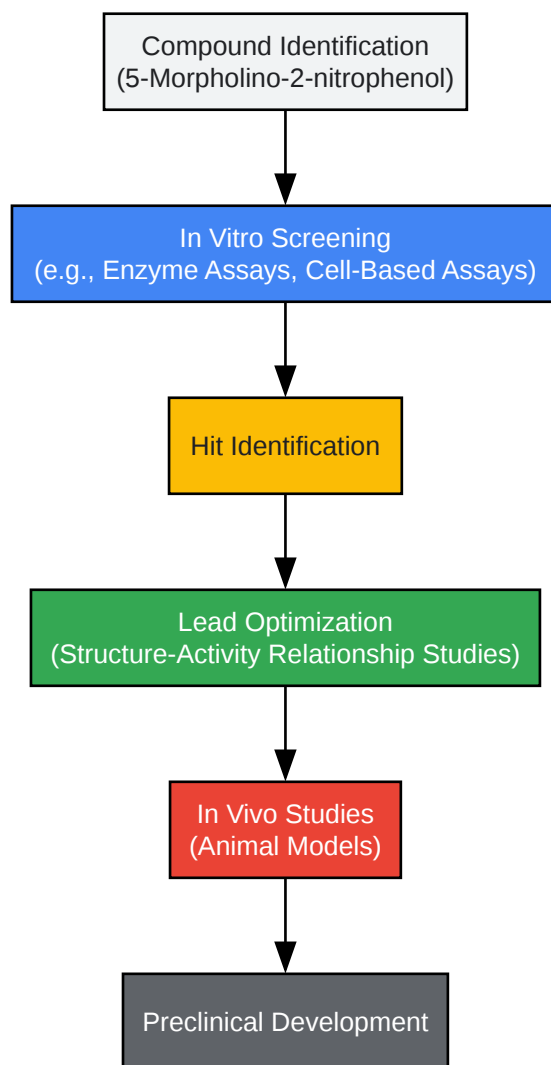
Further Research and Applications

At present, publicly available literature does not contain detailed experimental protocols, extensive biological activity, or established signaling pathways specifically for **5-Morpholino-2-nitrophenol**. The information is primarily limited to chemical database entries. Therefore, a comprehensive technical guide with experimental details and pathway diagrams, as requested, cannot be fully generated based on the current lack of published research.

For researchers interested in the potential applications of this molecule, further investigation would be required. This could involve:

- **Screening for Biological Activity:** Testing the compound in various biological assays to identify potential therapeutic targets.
- **Analogue Studies:** Investigating the properties and biological activities of structurally similar compounds to infer potential mechanisms of action.
- **Computational Modeling:** Using in silico methods to predict potential protein binding partners and biological effects.

The following logical workflow diagram illustrates a potential research path for characterizing a novel compound like **5-Morpholino-2-nitrophenol**.



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Caption: A generalized workflow for the initial stages of drug discovery research.

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References

- 1. 5-Morpholino-2-nitrophenol | C10H12N2O4 | CID 2799399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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